3-(2-Methoxyethoxy)benzenesulfonyl chloride

Description

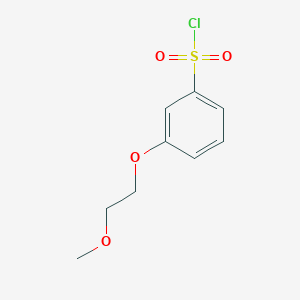

3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: EN300-745591) is an aryl sulfonyl chloride derivative characterized by a sulfonyl chloride (-SO₂Cl) group attached to a benzene ring substituted with a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the meta position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems . Its structure combines the electron-withdrawing sulfonyl chloride group with an ether-linked methoxy substituent, which may influence its reactivity, solubility, and stability.

Propriétés

IUPAC Name |

3-(2-methoxyethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S/c1-13-5-6-14-8-3-2-4-9(7-8)15(10,11)12/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDGUZUQXIZCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)benzenesulfonyl chloride typically involves the reaction of 3-(2-Methoxyethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(2-Methoxyethoxy)benzenesulfonic acid+SOCl2→3-(2-Methoxyethoxy)benzenesulfonyl chloride+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in large reactors with efficient cooling systems to manage the exothermic nature of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methoxyethoxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate esters: Formed from the reaction with alcohols.

Sulfonic acids: Formed from hydrolysis.

Applications De Recherche Scientifique

3-(2-Methoxyethoxy)benzenesulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride group into organic molecules, which can then be further modified.

Pharmaceutical Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of sulfonated polymers and other materials with specific properties.

Biological Research: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.

Mécanisme D'action

The mechanism of action of 3-(2-Methoxyethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 3-(2-methoxyethoxy)benzenesulfonyl chloride and related aryl sulfonyl chlorides:

*Calculated based on molecular formula.

Key Comparison Points:

However, sulfonyl chlorides generally remain highly reactive toward nucleophiles (e.g., amines, alcohols). Trifluoromethoxy (OCF₃) and thiazole substituents enhance electron-withdrawing effects, increasing electrophilicity of the sulfonyl chloride group .

Solubility :

- The 2-methoxyethoxy chain likely improves solubility in polar aprotic solvents (e.g., DMF, acetone) compared to purely hydrophobic substituents (e.g., ethyl, trifluoromethoxy) .

- 3-Ethyl-4-methoxy derivatives may exhibit lower water solubility due to increased hydrophobicity .

Applications :

- Heterocyclic analogs (e.g., thiazole, pyrimidine) are prioritized in drug discovery for target-specific interactions .

- Fluorinated derivatives (e.g., 4-OCF₃) are critical in developing metabolic-stable pharmaceuticals .

Safety :

- All sulfonyl chlorides share corrosive properties (skin/eye damage), but volatility varies. For example, benzenesulfonyl chloride (CAS 98-09-9) has a boiling point of 252°C , whereas bulkier derivatives like 3-(2-methoxyethoxy) may have reduced volatility.

Research Findings and Data Tables

Table 2: Hazard Classification Comparison

Activité Biologique

3-(2-Methoxyethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to a methoxyethoxy substituent. Its structure can be represented as follows:

- Molecular Formula : C₁₃H₁₅ClO₃S

- Molecular Weight : 292.78 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The sulfonyl group can participate in nucleophilic substitution reactions, which may lead to the inhibition of target enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain carbonic anhydrases (CAs), which are pivotal in physiological processes such as respiration and acid-base balance.

- Cellular Uptake : Studies suggest that the compound can be effectively taken up by cancer cell lines, enhancing its potential as an anticancer agent.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound, highlighting its potential in various therapeutic contexts.

Anticancer Activity

Research has indicated that derivatives of benzenesulfonamides, including compounds similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown:

- Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cells, certain sulfonamide derivatives increased the percentage of apoptotic cells significantly compared to controls, indicating that these compounds can trigger programmed cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Some studies have reported that sulfonamide derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were determined, showcasing their potential as antibacterial agents .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of similar compounds:

| Compound Name | Target Enzyme | IC50 (nM) | Effect on Cancer Cells |

|---|---|---|---|

| Compound A | CA IX | 10.93 | Induced apoptosis |

| Compound B | CA II | 1.55 | No significant effect |

| This compound | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.